

A Comprehensive Technical Guide to 2-Cyclohexyl-2-phenylacetonitrile

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Compound of Interest

Compound Name: 2-cyclohexyl-2-phenylacetonitrile

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This technical whitepaper provides an in-depth overview of **2-cyclohexyl-2-phenylacetonitrile**, a versatile chemical compound with applications in various fields, notably as a fragrance ingredient. This document covers its chemical identity, physicochemical properties, synthesis protocols, and safety information, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

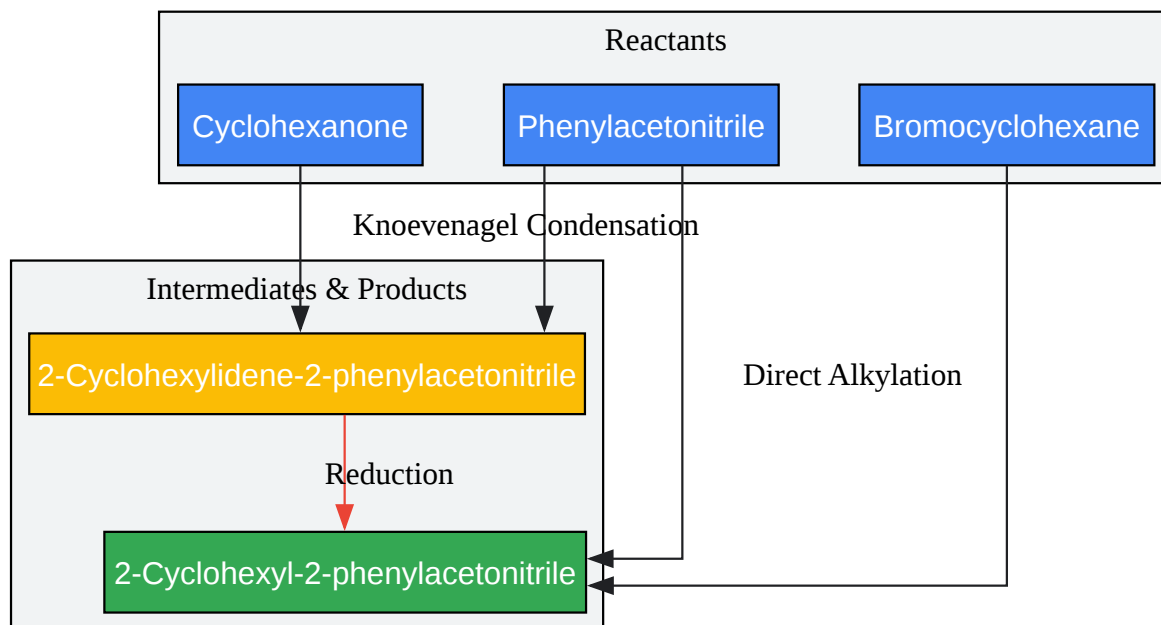
2-Cyclohexyl-2-phenylacetonitrile, also known as α -cyclohexylbenzeneacetonitrile, is a saturated nitrile featuring both a cyclohexyl and a phenyl group attached to the α -carbon. Its chemical identity and key properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	2-cyclohexyl-2-phenylacetonitrile	[1]
CAS Number	3893-23-0	[1]
Molecular Formula	C ₁₄ H ₁₇ N	[1]
Molecular Weight	199.29 g/mol	[1]
Appearance	Crystalline solid	
Melting Point	50–58 °C	
Boiling Point	174–176 °C at 13 mmHg322.5 °C at 760 mmHg (estimated)	[2]
Topological Polar Surface Area	23.8 Å ²	[1]
XLogP3-AA	4.4	[1]
Solubility	Insoluble in water; Soluble in alcohol	[2]
InChI	InChI=1S/C14H17N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2	[1]
Canonical SMILES	C1CCC(CC1)C(C#N)C2=CC=CC=C2	[1]

Synthesis of 2-Cyclohexyl-2-phenylacetonitrile

There are two primary synthetic routes to obtain **2-cyclohexyl-2-phenylacetonitrile**. The first is a direct alkylation of phenylacetonitrile. The second is a two-step process involving a Knoevenagel condensation to form an unsaturated intermediate, followed by reduction.

Logical Relationship of Synthetic Pathways



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Synthetic routes to **2-cyclohexyl-2-phenylacetone nitrile**.

Experimental Protocols

Detailed methodologies for the synthesis of **2-cyclohexyl-2-phenylacetone nitrile** are provided below.

Method 1: Direct Alkylation of Phenylacetone nitrile

This procedure is adapted from a well-established method involving the alkylation of the sodium salt of phenylacetone nitrile with bromocyclohexane.

Materials and Equipment:

- Three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
- Dry ice/acetone bath

- Oil bath
- Phenylacetonitrile (benzyl cyanide)
- Sodamide (NaNH_2) or Sodium metal
- Bromocyclohexane
- Anhydrous toluene and ether
- Water
- Benzene
- Separatory funnel
- Distillation apparatus

Procedure:

- Formation of the Phenylacetonitrile Anion: In a three-necked flask, prepare a solution of sodamide in liquid ammonia. Alternatively, generate sodamide in situ by adding sodium metal to liquid ammonia with a catalytic amount of ferric nitrate.
- Cool the flask in a dry ice/acetone bath and add phenylacetonitrile dropwise to the sodamide solution.
- After the addition is complete, remove the cooling bath and allow the ammonia to evaporate while adding anhydrous toluene and ether. The remaining ammonia can be removed by gentle warming.
- Alkylation: To the resulting warm solution of the sodium salt of phenylacetonitrile, add bromocyclohexane dropwise. The reaction is exothermic and may require external cooling to control.
- Once the addition is complete, heat the reaction mixture to reflux for 2 hours using an oil bath.

- Work-up and Purification: Cool the reaction mixture and wash it with water. Extract the aqueous layer with benzene.
- Combine the organic layers, wash with water, and then distill under reduced pressure to obtain **2-cyclohexyl-2-phenylacetonitrile**. The product may solidify upon cooling and can be further purified by recrystallization from pentane.

Yield: 65-77%

Method 2: Knoevenagel Condensation followed by Reduction

This two-step synthesis first creates the unsaturated analog, 2-cyclohexylidene-2-phenylacetonitrile, which is then reduced to the target compound.

Step 1: Knoevenagel Condensation

Materials and Equipment:

- Reaction flask with a stirrer and condenser
- Phenylacetonitrile
- Cyclohexanone
- Base (e.g., potassium hydroxide, sodium hydroxide)
- Solvent (e.g., ethanol, toluene)
- Optional: Phase-transfer catalyst (e.g., a quaternary ammonium salt)

Procedure:

- In a reaction flask, dissolve phenylacetonitrile and cyclohexanone in a suitable solvent.
- Add a base (e.g., potassium hydroxide) to the mixture. For improved efficiency, a phase-transfer catalyst can be used, particularly with an aqueous solution of the base.^[3]

- The reaction can be run at temperatures ranging from room temperature to reflux, depending on the chosen solvent and catalyst system.^[4]
- After the reaction is complete (monitored by TLC or GC), neutralize the mixture with acid and perform an aqueous work-up.
- The organic layer is separated, dried, and the solvent is evaporated to yield crude 2-cyclohexylidene-2-phenylacetonitrile, which can be purified by distillation or chromatography.

Step 2: Reduction of the Alkene

Materials and Equipment:

- Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask for catalytic transfer hydrogenation
- 2-Cyclohexylidene-2-phenylacetonitrile
- Catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide)
- Solvent (e.g., ethanol, ethyl acetate)
- Hydrogen source (H₂ gas or a hydrogen donor like ammonium formate)

Procedure (Catalytic Hydrogenation):

- Dissolve 2-cyclohexylidene-2-phenylacetonitrile in a suitable solvent in a hydrogenation vessel.
- Add a catalytic amount of 10% Pd/C.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and agitate the mixture at room temperature until hydrogen uptake ceases.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Evaporate the solvent from the filtrate to yield **2-cyclohexyl-2-phenylacetonitrile**.

Spectroscopic Data

While raw spectra are not provided, the expected spectroscopic characteristics are outlined below.

Spectroscopy	Expected Characteristics
^1H NMR	Phenyl protons: Multiplet around 7.2-7.5 ppm. α -H (methine proton): Doublet or triplet around 3.5-3.8 ppm. Cyclohexyl protons: A series of broad multiplets between 1.0-2.2 ppm.[1]
^{13}C NMR	Nitrile carbon ($\text{C}\equiv\text{N}$): ~120 ppm. Phenyl carbons: ~127-138 ppm. α -C (methine carbon): ~45-50 ppm. Cyclohexyl carbons: ~25-40 ppm.
IR	Nitrile stretch ($\text{C}\equiv\text{N}$): A sharp, medium intensity peak around 2230-2250 cm^{-1} . C-H stretches (aromatic): Above 3000 cm^{-1} . C-H stretches (aliphatic): Below 3000 cm^{-1} .
Mass Spec (GC-MS)	Molecular Ion (M^+): A peak at $m/z = 199$. Key Fragments: Loss of the cyclohexyl group ($m/z = 116$), and fragments corresponding to the phenyl and cyclohexyl rings.[1]

Applications

The primary application of **2-cyclohexyl-2-phenylacetonitrile** and its unsaturated precursor, 2-cyclohexylidene-2-phenylacetonitrile, is in the fragrance and perfume industry.[5] The latter, also known by trade names such as Peonile®, is valued for its floral, geranium, and grapefruit-like scent and its high stability and substantivity in various media.[5]

Safety and Hazard Information

It is crucial to handle **2-cyclohexyl-2-phenylacetonitrile** with appropriate safety precautions.

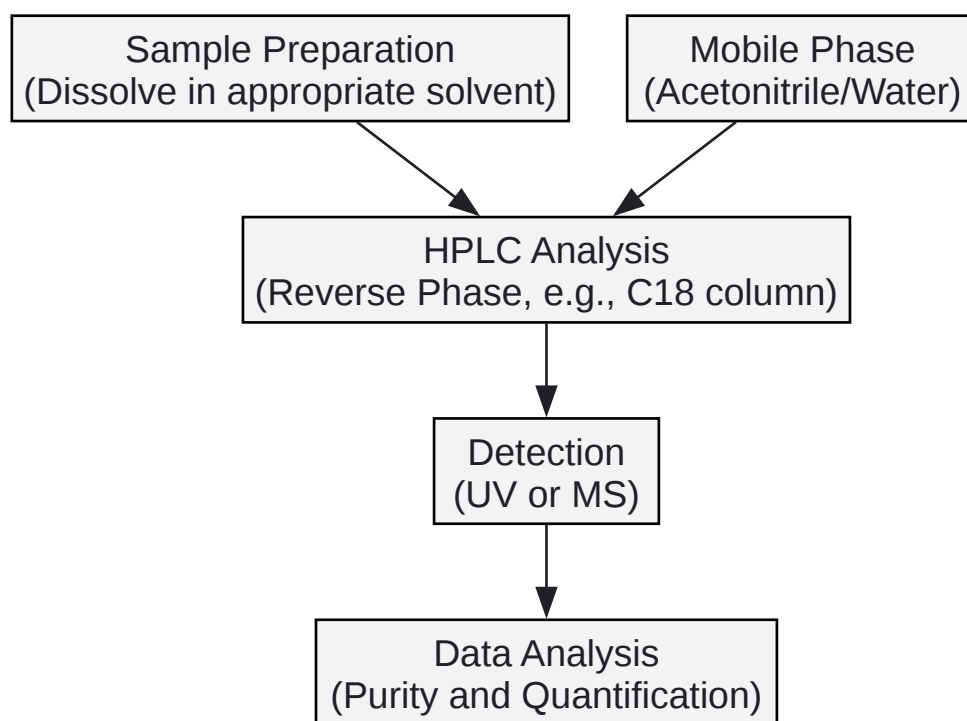
Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	Danger	H301: Toxic if swallowed.[1]	
Serious Eye Damage	Danger	H318: Causes serious eye damage.[1]	

Precautionary Statements:

- P264: Wash hands thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.

Workflow for Analysis

The analysis of **2-cyclohexyl-2-phenylacetonitrile** can be performed using standard chromatographic techniques.



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General workflow for HPLC analysis.

A reverse-phase HPLC method using an acetonitrile/water mobile phase is suitable for the analysis of this compound.[6] For mass spectrometry compatible applications, formic acid can be used as an additive instead of phosphoric acid.[6]

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Cyclohexyl-2-phenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581737#iupac-name-for-2-cyclohexyl-2-phenylacetonitrile]

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